1,4-Dioxan-2-amine
Description
Significance of Heterocyclic Amines in Organic Chemistry Research
Heterocyclic amines are organic compounds that feature a ring structure containing at least one nitrogen atom alongside carbon atoms. libretexts.orgpressbooks.pub This class of compounds is foundational to organic and medicinal chemistry due to its immense structural diversity and wide-ranging biological and industrial importance. libretexts.org Many naturally occurring and synthetic compounds vital to life and medicine are built upon heterocyclic amine frameworks. For instance, essential amino acids like tryptophan and histidine, B-vitamins, and alkaloids such as the antimalarial drug quinine (B1679958) all contain heterocyclic amine cores. pressbooks.pubijarsct.co.in
The presence of the nitrogen atom within the ring imparts unique chemical properties that are often central to the molecule's function. pressbooks.pub These compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. libretexts.org In fact, it is estimated that over 85% of all biologically active chemical compounds feature a heterocyclic component, highlighting their significance in modern drug design. Research in this area is vibrant, with a continuous focus on the synthesis, reactivity, and application of novel heterocyclic amines. libretexts.orgijarsct.co.in
The 1,4-Dioxane (B91453) Scaffold as a Privileged Structure in Chemical Science
The 1,4-dioxane ring is a six-membered heterocycle containing two oxygen atoms at opposite positions. acs.orgwikipedia.org It is widely recognized as a versatile aprotic solvent and has been used historically as a stabilizer for chlorinated solvents. wikipedia.orgepa.gov Beyond its utility as a solvent, the 1,4-dioxane moiety is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that can serve as a basis for ligands targeting multiple, distinct biological receptors through strategic modifications.
The 1,4-dioxane scaffold is found in a significant number of pharmaceutical compounds, where it can enhance properties like stability and solubility. chemimpex.comnih.gov Its structural features are leveraged in the design of new therapeutic agents. For example, derivatives based on an N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)amine structure have been investigated as multitarget compounds for potential application in complex neurological disorders. nih.gov The ongoing synthesis of novel functionalized 1,4-dioxanes provides a steady stream of advanced building blocks for medicinal chemistry research, reinforcing the scaffold's privileged status. enamine.net
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₄H₈O₂ | nih.gov |
| Appearance | Clear, colorless liquid | nih.gov |
| Odor | Faint, sweet ethereal odor | wikipedia.orgnih.gov |
| Boiling Point | 101 °C | wikipedia.org |
| Melting Point | 11.8 °C | nih.gov |
| Solubility in Water | Miscible | wikipedia.orgnih.gov |
Unique Research Challenges and Opportunities for Amino-Substituted 1,4-Dioxanes
The introduction of an amino group onto the 1,4-dioxane scaffold presents a distinct set of research challenges and opportunities.
Research Challenges:
Synthetic Complexity: The creation of specifically substituted 1,4-dioxanes, particularly those with defined stereochemistry, demands sophisticated synthetic methodologies. nih.gov Researchers have developed multi-step and one-pot reaction sequences to access these structures, such as the Michael-initiated ring-closure (MIRC) reactions used to produce enantiopure dioxanes from chiral starting materials. nih.govnih.gov
Stereoisomerism: The presence of substituents on the non-symmetrical dioxane ring often results in stereoisomers. The synthesis and separation of these individual isomers are crucial, especially in pharmaceutical research, as different stereoisomers can exhibit vastly different biological activities.
Research Opportunities:
Pharmaceutical Intermediates: Amino-substituted dioxanes are valuable intermediates in the synthesis of complex molecules, particularly for active pharmaceutical ingredients (APIs). chemimpex.com The amine group serves as a versatile chemical handle, allowing for a wide range of subsequent reactions to build molecular complexity. chemimpex.com This is exemplified by the synthesis of various N-substituted (1,4-dioxan-2-yl)methylamines to explore their interactions with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov
Materials Science: These compounds hold potential in polymer chemistry. chemimpex.com For instance, the ring-opening polymerization of 1,4-dioxan-2-one (B42840) produces a biodegradable and biocompatible polyester, poly(1,4-dioxan-2-one), which has excellent flexibility and is being explored for medical applications. researchgate.netresearchgate.net The incorporation of amino functionalities could further tune the properties of such polymers.
Catalysis and Green Chemistry: There is an ongoing opportunity to develop more efficient and environmentally friendly catalytic methods for synthesizing amino-substituted dioxanes. The use of organo-catalysis and enzyme-catalyzed polymerizations represents a move toward more sustainable chemical processes in this area. researchgate.netrsc.orgacs.org
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Michael-Initiated Ring-Closure (MIRC) | Reaction of vinyl selenones with enantiopure 1,2-diols, N-protected-1,2-aminoalcohols, or diamines. | One-pot reaction that produces enantiopure substituted 1,4-dioxanes, morpholines, and piperazines in good yields. | nih.gov |
| Epoxide Ring Opening | Commences from epoxides, which undergo ring opening with ethylene (B1197577) glycol monosodium salt, followed by cyclization of the resulting diol. | An approach suitable for multigram preparation of functionalized 1,4-dioxanes, including spirocyclic compounds. | enamine.net |
| Overman Rearrangement & RCM | A one-pot, multi-bond-forming process using allylic trichloroacetimidates bearing a 2-allylaryl group, involving an Overman rearrangement and a ring-closing metathesis (RCM) step. | Leads to the preparation of amino-substituted 1,4-dihydronaphthalenes, demonstrating the utility of forming privileged structures in a single pot. | acs.org |
| Photolytic Amino Etherification | Blue LED-mediated reaction of aryl diazoacetates with 1,4-dioxane and various N-heterocycles in water. | A sustainable, metal-free method for functionalizing heterocycles using 1,4-dioxane. | rsc.org |
Structure
3D Structure
Properties
CAS No. |
32961-63-0 |
|---|---|
Molecular Formula |
C4H9NO2 |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
1,4-dioxan-2-amine |
InChI |
InChI=1S/C4H9NO2/c5-4-3-6-1-2-7-4/h4H,1-3,5H2 |
InChI Key |
IXTNDEVVXTYVHI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)N |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 1,4 Dioxan 2 Amine
Reactions at the Amine Functional Group
Nucleophilic Reactivity of the Amine Moiety
The primary amine group in 1,4-Dioxan-2-amine is nucleophilic, readily reacting with a variety of electrophiles. The dioxane ring, with its two ether linkages, is generally stable under many reaction conditions, allowing for selective transformations at the amine site.
The nitrogen atom of this compound can be readily alkylated by reacting with alkyl halides. This reaction proceeds via a standard nucleophilic substitution mechanism, leading to the formation of secondary and tertiary amines. Polymethylhydrosiloxane (PMHS) in the presence of an iridium catalyst can also be used for the reductive alkylation of amines with aldehydes. acs.org For instance, treatment of an amine with an aldehyde and a silane (B1218182) like Et₃SiH in 1,4-dioxane (B91453) can yield the corresponding tertiary amine. acs.orgnih.gov
Acylation of the amine group occurs upon treatment with acylating agents such as acid chlorides or acid anhydrides to form the corresponding amides. lumenlearning.com These reactions are typically robust and proceed under mild conditions. For example, acylation of α-hydroxy acids with derivatives of α-bromoalkanoic acids, followed by cyclization, is a method used to synthesize substituted 1,4-dioxane-2,5-diones. mathnet.ru
| Reaction Type | Reagent | Product Type | Typical Conditions |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base, Solvent (e.g., THF, DMF) |
| Reductive Alkylation | Aldehyde (R-CHO), Silane (e.g., Et₃SiH), Iridium catalyst | Tertiary Amine | 1,4-Dioxane, 75°C acs.orgnih.gov |
| Acylation | Acid Chloride (R-COCl) | N-acyl-1,4-dioxan-2-amine (Amide) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM) |
| Acylation | Acid Anhydride ((RCO)₂O) | N-acyl-1,4-dioxan-2-amine (Amide) | Solvent (e.g., DCM), Room Temperature |
Amidation can be achieved by reacting this compound with carboxylic acids. This direct reaction often requires coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or borate (B1201080) esters like B(OCH₂CF₃)₃, to facilitate the dehydration process and form the amide bond. libretexts.orgacs.org Silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) have also been shown to be effective for direct amidation reactions between carboxylic acids and primary amines. chemistryviews.org
Ureation involves the reaction of the amine with an isocyanate to form a substituted urea. This reaction is typically very efficient and proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. wikipedia.orgcommonorganicchemistry.com The reaction is often carried out in solvents like THF or DMF at room temperature. commonorganicchemistry.com Alternative phosgene-free methods for synthesizing ureas include the Hofmann rearrangement of a primary amide in the presence of an ammonia (B1221849) source. organic-chemistry.org
| Reaction Type | Reagent | Product Type | Typical Conditions |
| Amidation | Carboxylic Acid (R-COOH) + Coupling Agent (e.g., DCC) | Amide | Solvent (e.g., DCM, DMF) |
| Amidation | Carboxylic Acid (R-COOH) + B(OCH₂CF₃)₃ | Amide | MeCN, 80°C acs.org |
| Ureation | Isocyanate (R-NCO) | Substituted Urea | Solvent (e.g., THF, DMF), Room Temperature commonorganicchemistry.com |
As a primary amine, this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This is a reversible, acid-catalyzed condensation reaction where a molecule of water is eliminated. libretexts.orgyoutube.com The reaction mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.orgchemistrysteps.com Subsequent protonation of the hydroxyl group and elimination of water yields an iminium ion, which is then deprotonated to give the final imine product. libretexts.orgchemistrysteps.comjove.com The reaction rate is highly dependent on pH, with an optimal range typically between 4 and 5. libretexts.orgchemistrysteps.comjove.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the carbinolamine intermediate for water elimination. libretexts.orglibretexts.orgjove.com It is important to note that primary amines form imines, whereas secondary amines react with aldehydes and ketones to yield enamines. chemistrysteps.compressbooks.pub
| Carbonyl Compound | Product | General Conditions |
| Aldehyde (R-CHO) | Imine (Schiff Base) | Mildly acidic (pH 4-5), removal of water libretexts.orgchemistrysteps.com |
| Ketone (R₂C=O) | Imine (Schiff Base) | Mildly acidic (pH 4-5), removal of water libretexts.orgchemistrysteps.com |
Amidation and Ureation Reactions
Electrophilic Reactivity of the Amine Nitrogen
While amines are characteristically nucleophilic, the nitrogen atom can be made to act as an electrophile under certain conditions. This typically involves its conversion into a species with a good leaving group attached to the nitrogen. For instance, hydroxylamine (B1172632) derivatives, such as O-benzoyl hydroxylamines, can serve as electrophilic aminating agents. acs.org Catalyst-free electrophilic amination of organozinc compounds with O-2,6-dichlorobenzoyl hydroxylamines has been reported to proceed in dioxane, providing a route to complex aromatic and heterocyclic amines. acs.orgorganic-chemistry.orgnih.gov These methods allow for the formation of C-N bonds where the amine component acts as the electrophile. nih.gov
Oxidative and Reductive Transformations of the Amine
The primary amine group of this compound is susceptible to oxidation. Oxidation of primary amines can lead to a range of products depending on the oxidizing agent and reaction conditions. For example, oxidation with reagents like peroxyacids can convert primary amines to the corresponding nitro compounds, often proceeding through azanol (hydroxylamine) intermediates. libretexts.orgmdpi.com Dimethyldioxirane is also an effective reagent for the oxidation of aliphatic primary amines to nitro compounds. stackexchange.com
The reduction of amines is less common as they are typically in a low oxidation state. However, the imines formed from this compound (as described in 3.1.1.3) can be readily reduced to form secondary amines. This two-step process is known as reductive amination. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenation. masterorganicchemistry.comlibretexts.orgchemguide.co.uk Reductive amination is a highly valuable synthetic method for creating new C-N bonds in a controlled manner. masterorganicchemistry.comunacademy.com For example, aldehydes and ketones can be converted to primary amines via reductive amination using ammonia and H₂ with a cobalt catalyst. acs.org
Reactions Involving the 1,4-Dioxane Ring System
The reactivity of the 1,4-dioxane ring, a core component of this compound, is characterized by a general stability, yet it can be induced to react under specific conditions. Reactions can be broadly categorized into those that open the ring, such as polymerization of related lactone derivatives, and those that modify the ring's substituents without breaking its core structure.
Ring-Opening Polymerization and Oligomerization (for related dioxanones)
While this compound itself is not a primary monomer for ring-opening polymerization (ROP), its related analogue, 1,4-dioxan-2-one (B42840) (also known as p-dioxanone or PDO), is a significant monomer used to create biodegradable polyesters. wikipedia.org This process involves the cleavage of the ester bond within the dioxane ring, leading to the formation of long polymer chains. The resulting polymer, polydioxanone (PPDO), is noted for its biocompatibility, flexibility, and bioabsorbability. worldscientific.com
The polymerization of dioxanones can be initiated by a variety of catalytic systems, each influencing the reaction conditions and the properties of the resulting polymer. Common initiators include organometallic compounds, organic catalysts, and enzymes. wikipedia.orgacs.orgresearchgate.net For instance, tin-based catalysts like tin(II) octoate are frequently used. wikipedia.orggoogle.com Lanthanum tris(2,6-di-tert-butyl-4-methylphenolate) has been demonstrated as a novel single-component initiator that functions under mild conditions (40°C) and proceeds via a coordination-insertion mechanism involving the rupture of the acyl-oxygen bond. worldscientific.com
Organo-catalyzed ROP has also been effectively applied to functionalized 1,4-dioxan-2,5-diones, using catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or a combination of thiourea (B124793) and (−)-sparteine. acs.org A significant advantage of these systems is the tolerance of pendant functional groups on the monomer, allowing for the synthesis of functionalized polyesters. acs.org Furthermore, enzymatic ROP using lipase (B570770) from Candida antarctica (Novozym 435) offers a metal-free alternative for producing polydioxanone, which is highly desirable for medical applications. researchgate.net
| Catalyst/Initiator | Monomer | Key Findings | Reference |
|---|---|---|---|
| tin(II) octoate, dibutyltin (B87310) dilaurate | 1,4-Dioxan-2-one (PDO) | Catalyzes ROP to afford polydioxanone (PPDO), a biodegradable polymer. wikipedia.org | wikipedia.org |
| Lanthanum tris(2,6-di-tert-butyl-4-methylphenolate) | 1,4-Dioxan-2-one (PDO) | Effective single-component initiator; produces high molecular weight PPDO (1.95 × 10⁵) under mild conditions (40°C). worldscientific.com | worldscientific.com |
| Lipase (Novozym 435) | 1,4-Dioxan-2-one (PDO) | Enzyme-catalyzed polymerization produces metal-free PPDO with a weight-average molecular weight of 41,000. researchgate.net | researchgate.net |
| 4-dimethylaminopyridine (DMAP) or Thiourea/(-)-sparteine | (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | Efficiently promotes ROP under mild conditions with high control, preserving pendant ester groups. acs.org | acs.org |
Ring Modification and Functionalization at Other Positions of the Dioxane Ring
Functionalization of the saturated 1,4-dioxane ring at positions other than the amine-bearing carbon is a key strategy for synthesizing novel derivatives. One synthetic approach begins with readily available epoxides, which undergo ring-opening with ethylene (B1197577) glycol monosodium salt, followed by cyclization to yield 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives. enamine.net
Direct C(sp³)–H functionalization of the dioxane ring itself has been achieved through nickel-catalyzed oxidative arylation. nih.gov This method allows for the direct attachment of aryl groups to the carbon atoms of the dioxane ring, offering a streamlined route to complex molecules. nih.gov
In more complex systems, the position of substituents on the dioxane ring can be strategically altered to modulate biological activity. For example, in a series of compounds designed as 5-HT₁ₐ receptor ligands, moving a diphenyl moiety from position 6 to position 3 of the 1,4-dioxane nucleus changed the compound's functional profile from an agonist to an antagonist. nih.gov Similarly, the synthesis of copolymers from 1,4-dioxan-2-one and d,l-3-methyl-1,4-dioxan-2-one demonstrates how introducing a methyl group at the C3 position can systematically alter the thermal properties of the resulting polymer. acs.org The synthesis of poly(5-substituent-1,4-dioxane-2-one) by polymerizing monomers like 5-benzyloxymethyl-1,4-dioxane-2-one introduces functionalized side groups that can modify the polymer's properties, such as hydrophilicity and degradation rate. google.com
Stability of the Dioxane Ring in Various Chemical Environments
The 1,4-dioxane ring is known for its high chemical stability, which makes it a versatile solvent for a range of chemical reactions, including those involving Grignard reagents and polymerizations. atamankimya.comwikipedia.org It is fully miscible in water and, in aqueous solutions, is stable and does not undergo abiotic hydrolysis. itrcweb.org This persistence is a key characteristic, making it resistant to natural degradation pathways in the environment. researchgate.net
Despite its general inertness, the dioxane ring is susceptible to reaction under specific, highly reactive conditions. It can be degraded by strong oxidizing agents, such as photochemically-produced hydroxyl radicals. itrcweb.orgnih.gov The vapor-phase reaction with hydroxyl radicals leads to an atmospheric half-life of about 33 hours, with the major oxidation product identified as ethylene glycol diformate. nih.gov The ring can also be oxidized by radical-chain reactions, a process that can be inhibited by antioxidants like phenothiazine (B1677639) derivatives. While highly resistant to biodegradation, some specialized microbial consortia have been shown to be capable of degrading 1,4-dioxane, using it as a sole source of carbon and energy, although this process can be slow. nih.gov
| Chemical Environment/Reagent | Effect on Dioxane Ring | Reference |
|---|---|---|
| Aqueous Solution (Abiotic) | Stable, does not undergo hydrolysis. itrcweb.org | itrcweb.org |
| Strong Oxidizing Agents (e.g., Hydroxyl Radicals) | Susceptible to chemical oxidation. itrcweb.org The ring can be opened. nih.gov | itrcweb.orgnih.gov |
| Standard Laboratory Conditions (as a solvent) | Generally inert, used as a solvent for various reactions. atamankimya.com | atamankimya.com |
| Microbial Consortia | Resistant, but can be slowly degraded by specific microbes. nih.gov | nih.gov |
| Lewis Acids (e.g., Aluminum trichloride) | Forms an adduct, demonstrating its Lewis basicity. wikipedia.org | wikipedia.org |
Stereochemical Investigations and Conformational Analysis of 1,4 Dioxan 2 Amine
Chirality and Stereoisomerism in Amino-Substituted 1,4-Dioxanes
The introduction of an amino group at the C-2 position of the 1,4-dioxane (B91453) ring introduces a stereogenic center, rendering the molecule chiral. This means that 1,4-dioxan-2-amine can exist as a pair of enantiomers, (R)- and (S)-1,4-dioxan-2-amine, which are non-superimposable mirror images of each other. The specific spatial arrangement, or stereochemistry, of the amino group is crucial as it can significantly influence the molecule's interactions with other chiral molecules, a factor of paramount importance in fields such as medicinal chemistry and materials science. cymitquimica.commdpi.com
The synthesis of amino-substituted 1,4-dioxanes can result in either a racemic mixture, containing equal amounts of both enantiomers, or an enantiomerically pure or enriched form, depending on the synthetic route employed. chem-space.comgoogle.comsciforum.net For instance, starting with a chiral precursor, such as an enantiomerically pure amino acid, can preserve the stereochemistry in the final dioxane-dione product. google.com The stereochemistry of these compounds is a key determinant of their biological activity and physical properties. cymitquimica.commdpi.com
Conformational Preferences of the 1,4-Dioxane Ring
The 1,4-dioxane ring is not planar but is conformationally flexible, capable of adopting several non-planar shapes to minimize steric and electronic repulsions. wikipedia.org The study of these conformations and their relative energies provides deep insights into the molecule's behavior.
Theoretical and experimental studies have consistently shown that the chair conformation is the most stable and, therefore, the dominant form for the 1,4-dioxane ring. acs.orgrsc.orgnih.govresearchgate.nettubitak.gov.tr This preference is analogous to that observed in cyclohexane, where the chair conformation effectively minimizes angle and torsional strain. In the chair form of 1,4-dioxane, the carbon-hydrogen bonds are arranged in either axial or equatorial positions. Computational studies, including ab initio molecular orbital theory, have confirmed the chair conformation as the lowest energy structure. acs.orgrsc.org For the unsubstituted 1,4-dioxane radical cation, only the chair conformer is observed to be stable. rsc.org Even under high pressure, which can induce phase transitions, the chair conformer is favored. epj.org In the solid state, X-ray crystallography has confirmed the chair conformation for various 1,4-dioxane derivatives. nih.govtubitak.gov.tr While the chair form is overwhelmingly preferred, with populations estimated to be as high as 99.99% in the neat liquid, other conformers do exist in equilibrium, albeit in very low concentrations. researchgate.net
While the chair conformation is the global energy minimum, other higher-energy conformers such as the twist-boat and boat forms are also part of the conformational landscape of 1,4-dioxane. The twist-boat conformation is a local energy minimum, meaning it is more stable than the boat form but significantly less stable than the chair. acs.orgresearchgate.net The energy difference between the chair and twist-boat conformers is approximately 6-7 kcal/mol. researchgate.net The boat conformation itself is not an energy minimum but rather a transition state that connects different twist-boat forms. acs.orgrsc.org
The interconversion between the chair and twist-boat forms is a dynamic process that involves passing through higher-energy transition states, such as the half-chair structure. acs.org The activation energy for the twist-boat to chair transformation has been calculated to be around 22.0 kJ/mol. acs.org This continuous interconversion is why, at room temperature, the proton NMR spectrum of 1,4-dioxane shows a single signal, as the axial and equatorial protons are rapidly exchanging their environments on the NMR timescale. wikipedia.org
Table 1: Relative Energies of 1,4-Dioxane Conformers
| Conformer | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Chair | 0 | Most Stable |
| Twist-Boat | ~6-7 researchgate.net | Local Minimum |
| Boat | Higher than Twist-Boat | Transition State |
| Half-Chair | - | Transition State |
Note: The relative energies are approximate values based on computational studies and can vary depending on the level of theory used.
Chair Conformational Dominance and Stability
Influence of Substituents on Dioxane Conformation
The introduction of substituents onto the 1,4-dioxane ring, such as the amino group in this compound, can have a profound impact on the conformational equilibrium. These effects are primarily driven by stereoelectronic interactions, which involve the interplay of the molecule's electronic structure with its three-dimensional geometry.
The anomeric effect is a critical stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to adopt an axial orientation, even if this orientation is sterically more hindered. rsc.orgsemanticscholar.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic heteroatom (in this case, the ring oxygen) and the antibonding orbital (σ*) of the C-X bond (where X is the substituent). rsc.orgarkat-usa.org
In the context of 2-amino-1,4-dioxane, the anomeric effect plays a significant role in determining the preferred orientation of the amino group. The interaction between the lone pair on the ring oxygen and the σ* orbital of the C-N bond can stabilize the axial conformation of the amino group. tubitak.gov.trtubitak.gov.tr The strength of the anomeric effect is dependent on the electronegativity of the substituent and the electron-donating ability of the heteroatom. semanticscholar.org Studies on related 2-amino-1,3-dioxanes have shown that the endo-anomeric effect (involving the lone pair of the ring oxygen) can be stronger than the exo-anomeric effect (involving the lone pair of the exocyclic nitrogen), leading to a preference for the axial conformation of the amino group. semanticscholar.org
Intramolecular hydrogen bonding can be a powerful force in dictating the conformation of a molecule. In this compound, the amino group (a hydrogen bond donor) can form a hydrogen bond with one of the ring oxygen atoms (a hydrogen bond acceptor). This interaction can significantly stabilize certain conformations. For instance, an axial amino group can form a favorable intramolecular hydrogen bond with the oxygen at the 4-position, further stabilizing the chair conformation. tubitak.gov.trtubitak.gov.trvulcanchem.com
The presence and strength of hydrogen bonds can be influenced by the solvent polarity. tubitak.gov.tr In non-polar solvents, intramolecular hydrogen bonds are generally stronger, while in polar, hydrogen-bond-accepting solvents, intermolecular hydrogen bonding with the solvent can compete with and disrupt intramolecular interactions. The interplay between the anomeric effect and intramolecular hydrogen bonding is a key determinant of the conformational preferences in amino-substituted 1,4-dioxanes. tubitak.gov.trtubitak.gov.tr Studies on related systems have shown that the stability of diastereomers can be controlled by the formation of intramolecular hydrogen bonds, which are themselves influenced by the anomeric effect. scielo.br
Table 2: Factors Influencing the Conformation of this compound
| Influencing Factor | Description | Impact on Conformation |
|---|---|---|
| Chirality | Presence of a stereocenter at C-2. cymitquimica.commdpi.com | Leads to (R) and (S) enantiomers. |
| Chair Dominance | The chair conformation is the lowest energy state. acs.orgrsc.orgresearchgate.net | The molecule predominantly exists in a chair-like shape. |
| Anomeric Effect | Stereoelectronic preference for axial substituents. rsc.orgsemanticscholar.org | Can favor the axial orientation of the amino group. |
| Hydrogen Bonding | Intramolecular interaction between the amino group and a ring oxygen. tubitak.gov.trvulcanchem.com | Can further stabilize the chair conformation with an axial amino group. |
Steric Factors and their Role in Conformational Equilibria
The conformational equilibrium of this compound is significantly influenced by a combination of steric and stereoelectronic effects. The 1,4-dioxane ring predominantly adopts a chair conformation to minimize torsional and angle strain. In this conformation, the amino substituent at the C-2 position can occupy either an axial or an equatorial position. The interplay between steric hindrance and the anomeric effect dictates the preferred orientation of the amino group.
The anomeric effect describes the tendency of a heteroatomic substituent at a carbon adjacent to another heteroatom in a ring to favor the axial orientation, which is counterintuitive to predictions based solely on steric bulk. This effect is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom (in this case, the oxygen at position 1 or 4) and the antibonding σ* orbital of the C-N bond. For the amino group at the C-2 position of the 1,4-dioxane ring, the endo-anomeric effect, involving the ring oxygen at position 1, would stabilize the axial conformation of the amino group.
Conversely, steric interactions generally favor the equatorial position for a substituent to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. The size of the amino group and any of its N-substituents plays a crucial role in the magnitude of these steric repulsions.
Detailed research on closely related compounds, such as N,N,2-trimethyl-2-amino-1,3-dioxane, provides valuable insights. In this molecule, the dimethylamino group shows a strong preference for the axial position, indicating that the anomeric effect is substantial. researchgate.net Even when accounting for the steric bulk of the methyl groups, the conformation with the axial dimethylamino group is favored by at least 3 kJ mol⁻¹ more than what would be predicted from steric factors alone. researchgate.net This is because in the axial conformation, a stabilizing endo-anomeric effect is active. When the dimethylamino group is in the equatorial position, a potential, competing exo-anomeric effect (involving the lone pair of the exocyclic nitrogen and the C-O bond of the ring) is possible. However, the steric strain associated with the rotation of the dimethylamino group to achieve the necessary orbital alignment for the exo-anomeric effect can be prohibitive, especially with bulkier N-substituents. researchgate.net
In the case of the unsubstituted this compound, a similar preference for the axial conformation of the amino group can be anticipated due to the anomeric effect. The steric hindrance of the -NH₂ group is less than that of a dimethylamino group, which may modulate the equilibrium, but the underlying stereoelectronic stabilization of the axial conformer is expected to be a dominant factor.
Computational studies on substituted 1,4-dioxane derivatives have been employed to quantify the energetic differences between various conformers. For instance, ab initio and Density Functional Theory (DFT) calculations are powerful tools for evaluating the relative energies of axial and equatorial conformers, taking into account both steric and electronic effects. researchgate.netsid.ir The table below, derived from a study on N,N,2-trimethyl-2-amino-1,3-dioxane, illustrates the calculated energy differences, providing a model for the types of energetic considerations at play in 2-amino-substituted dioxanes.
| Compound | Conformer | Method | Relative Energy (kJ mol⁻¹) |
| N,N,2-trimethyl-2-amino-1,3-dioxane | Axial NMe₂ | MM2 | 0.0 |
| Equatorial NMe₂ (rotamer i) | MM2 | +8.4 | |
| Equatorial NMe₂ (rotamer ii) | MM2 | +15.5 | |
| Axial NMe₂ | ab initio (6-31G) | 0.0 | |
| Equatorial NMe₂ (rotamer i) | ab initio (6-31G) | +7.5 | |
| Equatorial NMe₂ (rotamer ii) | ab initio (6-31G*) | +10.0 |
Data adapted from a study on a 1,3-dioxane (B1201747) analogue to illustrate the principles of conformational analysis. researchgate.net
Dynamic Processes: Ring Inversion and Rotational Barriers
The this compound molecule is not static but undergoes dynamic conformational changes, primarily ring inversion and rotation about the C-N single bond. These processes are associated with specific energy barriers.
Ring Inversion:
The 1,4-dioxane ring interconverts between two chair conformations through a process known as ring inversion. This process involves passing through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat conformation. The energy barrier for this process is a key characteristic of the ring system's flexibility.
For the parent 1,4-dioxane, the free energy of activation (ΔG‡) for ring inversion has been determined experimentally using dynamic NMR spectroscopy. Studies on deuterated 1,4-dioxane have established this barrier to be approximately 9.7 kcal/mol. tubitak.gov.tracs.org The presence of substituents on the ring can influence this barrier. For instance, cis-2,3-dimethyl-1,4-dioxane exhibits a slightly lower ring inversion barrier of 9.2 kcal/mol. tubitak.gov.tr These barriers are generally low enough to allow for rapid interconversion at room temperature, leading to an averaged NMR spectrum unless studied at low temperatures. The primary contribution to the ring inversion barrier is thought to be the torsional strain in the transition state conformations. dergipark.org.tr
| Compound | Process | Free Energy of Activation (ΔG‡) | Temperature |
| 1,4-Dioxane-d₈ | Ring Inversion (Chair-to-Twist) | 9.7 kcal/mol | -93.6 °C |
| cis-2,3-Dimethyl-1,4-dioxane | Ring Inversion (Chair-to-Twist) | 9.2 kcal/mol | -86.0 °C |
Data from Jensen and Neese (1975). tubitak.gov.tr
Rotational Barriers:
Another significant dynamic process in this compound is the rotation around the C(2)-N bond. The energy barrier for this rotation is influenced by several factors. The partial double bond character, which arises from the anomeric effect (hyperconjugation between the oxygen lone pair and the σ* C-N orbital), can increase the rotational barrier.
Furthermore, steric hindrance between the amino group and adjacent atoms on the dioxane ring will also contribute to the rotational barrier. The barrier to rotation will differ depending on whether the amino group is in the axial or equatorial position. In the axial position, rotation of the amino group could lead to steric clashes with the syn-axial hydrogens at the C-6 position. In the equatorial position, the interactions would be with the adjacent equatorial and axial hydrogens at C-3.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for probing the chemical environment of atomic nuclei, providing profound insights into molecular structure, dynamics, and stereochemistry. For 1,4-dioxane (B91453) derivatives, NMR studies are crucial for characterizing the ring conformation and the orientation of substituents.
The 1,4-dioxane ring typically adopts a chair conformation, which can undergo ring inversion. tubitak.gov.tr Dynamic NMR (DNMR) spectroscopy is employed to study these conformational exchange processes that are intermediate on the NMR timescale. nih.gov By analyzing the changes in NMR spectra at varying temperatures, it is possible to determine the energetic barriers for conformational interconversions, such as the chair-to-chair flip. tubitak.gov.trtubitak.gov.tr
For instance, studies on N-2-(1,4-dioxane)-N'-(p-methylbenzenesulfonyl)-O-(p-methylphenoxy) isourea have utilized dynamic ¹H-NMR to analyze the conformational and configurational behavior. tubitak.gov.tr These analyses demonstrate that the dioxane ring maintains a chair conformation and can reveal the preferred orientation (axial or equatorial) of substituents. tubitak.gov.tr Factors such as the anomeric effect, hydrogen bonding, temperature, and solvent polarity can significantly influence the populations of different conformers. tubitak.gov.tr The energy barriers for these conformational changes can be quantified, providing a deeper understanding of the molecule's flexibility and stability. tubitak.gov.tr In some cases, the rate of axial-equatorial interconversion is influenced by solvent polarity, with faster rates observed in more polar solvents. tubitak.gov.tr
Table 1: Methods for Conformational Analysis of Dioxane Derivatives
| Technique | Information Gained | Key Parameters | Reference |
|---|---|---|---|
| Dynamic ¹H-NMR | Conformational and configurational behavior, chair conformation preference, substituent orientation (axial/equatorial), energy barriers for ring inversion. | ΔH°, ΔS°, ΔG°, ΔG‡ | tubitak.gov.trtubitak.gov.tr |
A comprehensive assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of 1,4-Dioxan-2-amine is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govemerypharma.com
¹H-NMR: The initial 1D ¹H-NMR spectrum provides information on the chemical shifts, integration (number of protons), and multiplicity (splitting pattern) of the proton signals. emerypharma.com For the 1,4-dioxane ring, the protons typically appear at specific chemical shifts, for example, around 3.76 ppm in D₂O for the parent 1,4-dioxane. nih.gov
¹³C-NMR: The 1D ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule. emerypharma.com For instance, 1,4-dioxane shows a single line at 67 ppm in chloroform-d. cdnsciencepub.com
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu It is instrumental in tracing out the proton-proton connectivity within the molecule, helping to assign neighboring protons in the dioxane ring and any substituents. sdsu.edugithub.io
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduepfl.ch This is a powerful tool for assigning carbon signals based on their attached, and often already assigned, protons. emerypharma.comustc.edu.cn Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups. epfl.ch
By systematically applying these techniques, a complete and unambiguous assignment of the molecular structure can be achieved. github.io
Table 2: 2D NMR Techniques for Structural Elucidation
| Experiment | Type of Correlation | Information Provided |
|---|---|---|
| COSY | ¹H-¹H | Shows J-coupling between protons, identifying neighboring protons. sdsu.edu |
| HSQC | ¹H-¹³C (one-bond) | Connects protons to their directly attached carbons. sdsu.edu |
| HMBC | ¹H-¹³C (multiple bonds) | Shows long-range correlations, helping to connect molecular fragments and assign quaternary carbons. sdsu.edu |
Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used to predict NMR chemical shifts. science.govacs.org This approach involves calculating the NMR shielding constants for a given molecular geometry. researchgate.net
The process typically involves:
Optimizing the molecular geometry using a suitable level of theory (e.g., Density Functional Theory - DFT). researchgate.net
Performing a GIAO calculation on the optimized geometry to obtain the theoretical shielding constants. researchgate.net
Converting the calculated shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). modgraph.co.uk
Comparing the calculated chemical shifts with the experimental data serves as a powerful method to confirm a proposed structure or to distinguish between possible isomers or diastereoisomers. researchgate.net The accuracy of the prediction depends on the chosen theoretical method and basis set. acs.orgmodgraph.co.uk For complex molecules, a multi-standard approach may be employed for higher accuracy. researchgate.net
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles.
Single-crystal X-ray diffraction analysis allows for the precise determination of the atomic coordinates within the crystal lattice. From these coordinates, the exact molecular geometry can be defined. For derivatives of 1,4-dioxane, this includes confirming the chair conformation of the dioxane ring and establishing the stereochemistry of substituents. journals.co.zaiucr.org
For example, in the crystal structure of 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine, the dioxane ring was confirmed to adopt a chair conformation. iucr.org Similarly, studies on various dioxane complexes and derivatives have provided detailed data on bond lengths and angles, such as the C-O bond distances within the ring and the bond angles involving the ring atoms. ru.nliucr.orgresearchgate.net This data is crucial for understanding the steric and electronic effects that govern the molecule's shape.
Table 3: Selected Crystallographic Data for Dioxane Derivatives
| Compound | Crystal System | Space Group | Key Geometric Features | Reference |
|---|---|---|---|---|
| Hydrochlorothiazide–1,4-dioxane (1/1) | Triclinic | P-1 | Half-chair conformation of the S/N/C/N/C/C ring. iucr.org | iucr.org |
| 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine | Monoclinic | P2₁/c | Chair conformation of the dioxane ring. iucr.org | iucr.org |
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. rsc.org This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov
Vibrational Spectroscopy (FT-IR, Raman)
Identification of Functional Groups and Characteristic Vibrations
The vibrational spectrum of this compound is characterized by the distinct absorption and scattering bands corresponding to its primary amine (-NH2), cyclic ether (C-O-C), and aliphatic methylene (B1212753) (-CH2-) groups. The identification of these functional groups is achieved by assigning the observed spectral peaks to specific molecular vibrations, such as stretching and bending modes.
Amine Group Vibrations : The primary amine group gives rise to several characteristic bands. In the FT-IR spectrum, primary amines typically show two N-H stretching bands in the range of 3300-3500 cm⁻¹ due to asymmetric and symmetric stretching modes. libretexts.org A sharp, medium-intensity band for the N-H bending (scissoring) vibration is expected between 1590 and 1650 cm⁻¹. The C-N stretching vibration usually appears in the 1020-1090 cm⁻¹ region.
Ether and Aliphatic Vibrations : The dioxane ring contributes strong C-O-C stretching vibrations. For cyclic ethers with large rings, these bands are typically observed between 1070 and 1140 cm⁻¹. Specifically for the 1,4-dioxane structure, strong C-O-C symmetric stretching is noted around 1119 cm⁻¹. researchgate.net Aliphatic C-H stretching vibrations from the methylene groups in the ring are expected in the 2850-3000 cm⁻¹ range. libretexts.org Additionally, characteristic CH₂ bending and wagging vibrations appear at lower wavenumbers, such as the symmetric CH₂ deformation around 1457 cm⁻¹. researchgate.net
The following table summarizes the expected characteristic vibrational frequencies for this compound based on its functional groups.
| Functional Group/Assignment | Characteristic Wavenumber (cm⁻¹) | Vibration Type | Source(s) |
| Primary Amine (N-H) | 3300 - 3500 | Asymmetric & Symmetric Stretch | libretexts.org |
| Aliphatic (C-H) | 2850 - 3000 | Stretch | libretexts.org |
| Primary Amine (N-H) | 1590 - 1650 | Bend (Scissoring) | |
| Methylene (CH₂) | 1450 - 1470 | Bend (Scissoring) | libretexts.org |
| Cyclic Ether (C-O-C) | 1070 - 1140 | Stretch | |
| Primary Amine (C-N) | 1020 - 1090 | Stretch |
Theoretical Vibrational Spectra Prediction
Computational chemistry provides a powerful means to predict and interpret the vibrational spectra of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's geometry and compute its harmonic vibrational frequencies. cas.czdergipark.org.tr These theoretical calculations are invaluable for assigning experimentally observed FT-IR and Raman bands to specific normal modes of vibration, especially in complex molecules where bands may overlap.
Studies on related molecules, such as 1,4-dioxane and its derivatives, have demonstrated excellent agreement between theoretically predicted frequencies and experimental data. cas.czaip.orgacs.org For instance, calculations using the B3LYP functional have been shown to be substantially compatible with experimental vibration frequencies. dergipark.org.tr This approach allows for a detailed understanding of the molecule's conformational properties and the nature of its chemical bonds. aip.org The theoretical prediction can confirm the structure and help differentiate between potential isomers or conformers.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) further allows for the determination of the precise elemental composition.
Molecular Weight Determination and Fragmentation Pattern Analysis
The chemical formula for this compound is C₄H₉NO₂. Its monoisotopic mass is 103.063329 g/mol . epa.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z (mass-to-charge ratio) of 103.
The fragmentation of this compound is dictated by its functional groups. The primary amine group makes the molecule susceptible to alpha-cleavage, a common fragmentation pathway for amines where the bond adjacent to the C-N bond breaks. libretexts.org The dioxane ring can undergo cleavage, leading to the loss of small neutral molecules. Analysis of the parent compound, 1,4-dioxane, shows characteristic fragments from the loss of entities like formaldehyde (B43269) (CH₂O). docbrown.info
A proposed fragmentation pattern for this compound would include:
Alpha-cleavage: Loss of the •CH₂NH₂ radical (m/z 30) to yield a fragment at m/z 73.
Ring Cleavage: Fragmentation of the dioxane ring, potentially leading to the loss of a formaldehyde molecule (CH₂O, 30 Da), resulting in a fragment ion.
Loss of Amine Group: Cleavage resulting in the loss of •NH₂ (m/z 16) to produce a fragment at m/z 87.
The following interactive table outlines potential key fragments in the mass spectrum of this compound.
| m/z | Proposed Fragment | Formula | Notes | Source(s) |
| 103 | [C₄H₉NO₂]⁺˙ | C₄H₉NO₂ | Molecular Ion ([M]⁺˙) | epa.gov |
| 88 | [C₄H₈O₂]⁺˙ | C₄H₈O₂ | Loss of •NH radical | docbrown.info |
| 73 | [C₃H₅O₂]⁺ | C₃H₅O₂ | Loss of •CH₂NH₂ via alpha-cleavage | libretexts.org |
| 58 | [C₂H₆O₂]⁺˙ or [C₃H₆O]⁺˙ | C₂H₆O₂ / C₃H₆O | Ring fragmentation products | docbrown.info |
| 44 | [C₂H₄O]⁺˙ | C₂H₄O | Ring fragmentation product | docbrown.info |
| 30 | [CH₄N]⁺ | CH₄N | Iminium ion [CH₂=NH₂]⁺ from alpha-cleavage | libretexts.org |
Computational Chemistry and Theoretical Studies of 1,4 Dioxan 2 Amine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio, Semiempirical Methods)
Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Surfaces
Conformational Energy Profiles and Transition States
Computational methods are crucial for mapping the potential energy surface of flexible molecules, identifying stable conformers, and calculating the energy barriers for interconversion between them. For the 1,4-dioxane (B91453) ring system, the chair conformation is generally the most stable.
Ab initio, AM1, and PM3 calculations performed on a complex derivative, N-2-(1,4-dioxane)-N'-(4-methylbenzenesulfonyl)-O-(4-methylphenoxy) isourea, have demonstrated that the 1,4-dioxane ring predominantly adopts a chair conformation. ics-ir.org In this specific derivative, computational analysis revealed that the imidoyl amino group prefers an axial position. ics-ir.org This preference is influenced by factors such as the anomeric effect and intramolecular hydrogen bonding. ics-ir.org
Studies on the parent 1,4-dioxane molecule using Density Functional Theory (DFT) at the B3LYP/aug-cc-pVTZ level confirm that the chair conformer is overwhelmingly favored. researchgate.net The equilibrium is almost entirely shifted toward the chair form, with the population of twist-boat conformers being less than 0.01% in the gas phase, pure liquid, and aqueous solution. researchgate.net The energy difference between the chair and the 2,5- and 1,4-twist-boat conformers was calculated to be 6.9 and 6.4 kcal/mol, respectively. researchgate.net
The transition states involved in the ring inversion of 1,4-dioxane have been analyzed using ab initio molecular orbital theory. ics-ir.org These calculations confirm that the chair conformation represents the lowest energy state, followed by two twist-boat forms. ics-ir.org The investigation of transition states is also fundamental in reaction mechanisms, such as in the oxidative degradation of 1,4-dioxane by hydroxyl radicals, where transition state structures are determined to understand hydrogen abstraction patterns. nih.gov
Table 1: Calculated Relative Energies of 1,4-Dioxane Conformers Data sourced from theoretical calculations on the unsubstituted 1,4-dioxane molecule.
| Conformer | Method | Relative Energy (kcal/mol) | Population (%) | Source |
| Chair | B3LYP/aug-cc-pVTZ | 0.0 | >99.99 | researchgate.net |
| 2,5-Twist-Boat | B3LYP/aug-cc-pVTZ | 6.9 | <0.01 | researchgate.net |
| 1,4-Twist-Boat | B3LYP/aug-cc-pVTZ | 6.4 | <0.01 | researchgate.net |
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Theoretical calculations can accurately predict various spectroscopic properties, aiding in the structural elucidation and characterization of molecules.
IR Spectroscopy: Computational methods are widely used to simulate vibrational spectra. For instance, the IR and Raman spectra of a covalent organic framework (COF-1) containing 1,4-dioxane solvent molecules have been computed using ab initio molecular dynamics (AIMD), which derives the spectra from time-correlation functions of dipole moments and polarizability tensors. acs.org For other dioxane derivatives, such as (3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione, harmonic frequencies and atomic polar tensors for IR absorption simulation have been calculated at the HF/6-31G** level and using DFT with the Becke3/LYP hybrid functional. cas.cz DFT-level calculations have shown excellent agreement with experimental frequencies without requiring scaling. cas.cz
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting electronic absorption spectra. TD-DFT calculations have been used to study the electronic absorption spectra of 1,4-dioxane in a 10% ethanol/water mixture. Similarly, the absorption and emission maxima of coumarin (B35378) derivatives in 1,4-dioxane solvent have been estimated using the B3LYP/6-311+G(d,p) level of theory. nih.gov These studies calculate the transition energies and oscillator strengths corresponding to electronic excitations, which determine the position and intensity of absorption bands in the UV-Vis spectrum.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating complex reaction mechanisms, identifying intermediates, and calculating activation barriers. Such studies provide a detailed, step-by-step understanding of how chemical transformations occur.
For example, the mechanism for the formation of NH-1,2,3-triazoles from the reaction of enaminones with sulfonyl azides in 1,4-dioxane as a solvent was investigated using DFT calculations at the (SMD)-M06-2X/6-311+G(d,p)//M06-2X/6-31G(d) level of theory. researchgate.net This study calculated the mechanistic pathway, identifying the kinetically favored intermediate and transition states. researchgate.net Non-covalent interaction (NCI) calculations were also employed to reveal stabilizing interactions within the transition state structures. researchgate.net
In another study, the mechanism and kinetics of 1,4-dioxane degradation by the hydroxyl radical (•OH) were explored using quantum chemistry. nih.gov The investigation evaluated electronic and structural properties at the MP2/aug-cc-pVTZ level, determining transition state structures in both the gas phase and under different solvation models. nih.gov These calculations highlighted a kinetic preference for the abstraction of axial hydrogens from the dioxane ring. nih.gov
Computational methods like DFT can also predict reactivity by modeling electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces, which identify nucleophilic and electrophilic sites in molecules. The geometries of transition states are verified by the presence of a single imaginary frequency in the vibrational frequency calculations, confirming them as true saddle points on the potential energy surface. beilstein-journals.orgnih.gov
Solvation Effects on Molecular Properties
The surrounding solvent can significantly influence the structure, stability, and reactivity of a solute molecule. Computational models are essential for understanding these intricate solute-solvent interactions.
The effect of solvents on the conformational equilibrium of 1,4-dioxane has been studied using methods like the Average Solvent Electrostatic Potential from Molecular Dynamics (ASEP/MD) and the Polarizable Continuum Model (PCM). researchgate.net A study using the ASEP/MD method with the dioxane molecule described at the DFT(B3LYP)/aug-cc-pVTZ level found that even in a polar solvent like water, the chair conformer remains dominant, with twist-boat populations below 0.01%. researchgate.net The study also pointed to the presence of weak C–H···O hydrogen bonds between dioxane and water, with a preference for water oxygen atoms to interact with the axial hydrogens of the dioxane ring. researchgate.net
Solvation models are also critical for accurately predicting spectroscopic and non-linear optical properties. nih.govaip.org The impact of solvent on UV/Vis absorption and fluorescence characteristics of dyes has been analyzed in 1,4-dioxane/acetonitrile solvent mixtures. nih.gov These studies often use both implicit continuum models (like PCM), where the solvent is a homogeneous medium, and explicit models, where individual solvent molecules are considered, to capture both general and specific interactions like hydrogen bonding. nih.govresearchgate.net For instance, in modeling the degradation of 1,4-dioxane, an explicit solvation model revealed significant changes in the transition states and a kinetic preference for axial hydrogen abstraction, a detail not captured by implicit models. nih.gov
Non-Linear Optical (NLO) Properties and Molecular Polarizability
Computational chemistry is instrumental in the prediction and design of materials with significant non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. NLO response is related to the molecule's ability to alter its charge distribution under a strong electric field.
The electronic structure and NLO properties of the parent 1,4-dioxane molecule have been investigated using DFT calculations at the B3LYP/6-311G(d,p) level of theory. These calculations provide values for key NLO parameters such as the static dipole moment (μ), mean polarizability (α), anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β). The HOMO-LUMO energy gap is another critical parameter calculated, as a smaller gap often correlates with a larger NLO response. mdpi.com
Table 2: Calculated NLO Properties of 1,4-Dioxane Calculations performed at the B3LYP/6-311G(d,p) level of theory.
| Property | Value | Unit | Source |
| Mean Polarizability (α) | 56.40 | Bohr³ | |
| Anisotropy of Polarizability (Δα) | 10.36 | Bohr³ | |
| First Hyperpolarizability (β_tot) | 0.23 | 10⁻³⁰ esu | |
| HOMO-LUMO Energy Gap | 8.12 | eV |
While 1,4-dioxane itself has a modest NLO response, it is often used as a solvent in the experimental and theoretical investigation of high-performance NLO chromophores like p-nitroaniline (pNA). aip.orgacs.orgrsc.org Computational studies of pNA in 1,4-dioxane explore how the solvent environment affects the molecule's hyperpolarizabilities, highlighting the importance of accounting for local field effects and specific solute-solvent interactions. researchgate.netacs.org
Role As a Chiral Building Block and Ligand in Advanced Materials and Catalysis Research
Utilization in Asymmetric Synthesis as a Chiral Auxiliary or Ligand
While direct applications of 1,4-Dioxan-2-amine as a primary chiral ligand are still emerging, the foundational 1,4-dioxane (B91453) skeleton has been successfully incorporated into highly effective chiral ligands for asymmetric catalysis. Research has demonstrated that the 1,4-dioxane ring, often derived from readily available chiral pool sources like tartaric acid, serves as a rigid and influential backbone for C2-symmetric ligands. mdpi.com This rigidity is crucial for creating a well-defined chiral environment around a metal center, which is essential for achieving high levels of stereoselectivity.
For instance, chiral C2-symmetric diphosphine ligands featuring a 1,4-dioxane backbone have been synthesized and proven to be highly efficient in rhodium-catalyzed asymmetric hydrogenation reactions. acs.orgacs.orgnih.gov These ligands guide the stereochemical outcome of the reaction, leading to the production of chiral amines and β-amino alcohols with excellent enantiomeric excess (ee), often in the range of 94-99%. acs.orgnih.gov The success of these systems underscores the potential of the 1,4-dioxane framework. The conformational rigidity of the six-membered dioxane ring, compared to more flexible five-membered rings like dioxolanes, is considered a key factor in achieving superior enantioselectivities. acs.orgacs.org
Researchers have also synthesized novel C2-symmetrical diamines and C1-symmetrical compounds with a 1,4-dioxane ring structure from tartaric acid. mdpi.com These compounds are explored as potential organocatalysts or as chelating ligands for metal-catalyzed reactions. mdpi.com A bis-N-methyl-methanamine derivative, for example, was used as a catalyst in the enantioselective Michael addition of cyclohexanone (B45756) to (E)-β-nitrostyrene, demonstrating high diastereoselectivity. mdpi.com These examples collectively highlight the value of the amine-functionalized 1,4-dioxane structure as a foundational element for designing new and effective chiral ligands and auxiliaries.
Table 1: Performance of Chiral Diphosphine Ligands with a 1,4-Dioxane Backbone in Rh-Catalyzed Asymmetric Hydrogenation
| Ligand Structure (General) | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| β-substituted enamides | Chiral amines | 94-99% | acs.org, nih.gov |
Coordination Chemistry with Metal Centers (e.g., as a ligand in metal complexes)
The this compound moiety possesses two key features for coordination with metal centers: a primary amine group (a Lewis base) and two ether oxygen atoms. This arrangement allows it to function potentially as a bidentate or even tridentate ligand, where both the nitrogen and one or both oxygen atoms can coordinate to a metal ion, forming stable chelate rings.
The effectiveness of chiral ligands derived from the 1,4-dioxane scaffold in catalysis is intrinsically linked to their coordination chemistry. In the case of the C2-symmetric diphosphine ligands used in hydrogenation, the 1,4-dioxane backbone plays a critical role in stabilizing the conformation of the metal-ligand chelate. acs.orgnih.gov The equatorial orientation of substituents on the dioxane ring in the chelate complex is believed to be a key factor for achieving high enantioselectivities. acs.org This indicates that the dioxane ring is not merely a passive linker but an active component of the ligand's coordination sphere, influencing the geometry and electronic properties of the catalytic center.
Rhodium(I) complexes with these dioxane-based phosphine (B1218219) ligands have been specifically studied and are shown to be highly efficient catalysts. acs.orgnih.gov The stability and well-defined structure of these complexes are paramount to their catalytic performance. While detailed coordination studies specifically on the unsubstituted this compound are not widely published, the principles derived from its more complex analogues suggest that it would form stable complexes with various transition metals, making it a promising candidate for developing new catalysts and metal-based functional materials.
Applications in Polymer Chemistry (e.g., as a monomer or functionalizing agent for ring-opening polymerization)
The presence of a reactive primary amine group makes this compound a candidate for incorporation into macromolecular structures. It can be utilized in polymer chemistry in several ways, primarily as a functionalizing agent to impart specific properties to a polymer backbone.
Patent literature indicates the inclusion of this compound in the formulation of rubber compositions for manufacturing tires. google.com In such applications, it likely acts as a modifying agent that interacts with the rubber polymer and other components like silica (B1680970) fillers. The amine functionality can form bonds or strong interactions that improve properties such as fuel economy, wet grip performance, and wear resistance.
Furthermore, its structure is relevant to the development of specialized polymers like peptide-lipid conjugates. google.com In these complex systems, hydrophilic linkers are often required, and a molecule like this compound could serve as such a linker or as a building block for a hydrophilic polymer segment. google.com The amine group provides a convenient handle for covalent attachment to other molecules, such as peptides or lipids.
While its direct use as a monomer for ring-opening polymerization (ROP) is not extensively documented, the cyclic ether structure is suggestive of this possibility. The amine functionality would need to be appropriately protected to be compatible with typical ROP conditions. If polymerized, it could lead to the formation of functional polyethers with pendant amine groups, which could be used in drug delivery, as chelating agents, or as functional coatings.
Development of Novel Functional Materials Incorporating the this compound Moiety
The convergence of its chiral nature, coordinating ability, and polymer-forming potential makes the this compound moiety a promising platform for the design of novel functional materials. By leveraging the functionalities of this compound, materials with tailored properties can be conceptualized and developed.
One significant area is in the creation of heterogeneous catalysts. Immobilizing chiral ligands based on the this compound structure onto solid supports (like silica or polymers) could lead to recyclable catalysts for asymmetric synthesis. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and reuse.
In materials science, incorporating this moiety into polymer networks could lead to functional gels or resins. For example, polymers functionalized with this compound could be used for metal ion sequestration from aqueous solutions, leveraging the chelating properties of the amine and ether groups. If synthesized in an enantiopure form, such materials could find applications in chiral separations, for example, as the stationary phase in chromatography columns for resolving racemic mixtures. The development of such advanced materials hinges on the versatile chemical handles provided by the this compound structure.
Q & A
Basic: What systematic strategies are recommended for conducting comprehensive literature reviews on 1,4-Dioxane in environmental toxicology?
Methodological Answer:
Researchers should adopt structured frameworks such as the EPA’s Systematic Review Protocol (2021), which includes:
- Database Selection : Prioritize ECOTOX, SciFinder, and PubMed for ecological and toxicological data, with exclusion criteria to filter non-relevant studies (e.g., pediatric or clinical populations) .
- Keyword Optimization : Use terms like “1,4-dioxacyclohexane,” “diethylene dioxide,” and “CAS 123-91-1” to capture variant nomenclature .
- Data Quality Assessment : Classify studies based on predefined criteria (e.g., relevance to fate, transport, or toxicity) and validate using computational estimation tools for missing physicochemical data .
Basic: How should researchers design experiments to assess 1,4-Dioxane’s acute and chronic toxicity in aquatic ecosystems?
Methodological Answer:
- Exposure Modeling : Use standardized aquatic organisms (e.g., Daphnia magna) under controlled conditions to measure LC50 values, incorporating EPA ECOTOX guidelines for data comparability .
- Analytical Validation : Employ gas chromatography/mass spectrometry (GC/MS) for ppb-level detection in water and soil matrices, with quality controls to address matrix interference .
- Long-Term Studies : Monitor bioaccumulation potential using isotopic labeling and assess degradation pathways (e.g., UV/ozone treatment) to evaluate persistence .
Advanced: How can researchers resolve contradictions in reported toxicity data for 1,4-Dioxane across studies?
Methodological Answer:
- Source Evaluation : Apply the Principal Contradiction Analysis framework to identify dominant factors (e.g., exposure duration, species sensitivity) influencing discrepancies .
- Meta-Analysis : Use weighted statistical models to harmonize data from heterogeneous studies, prioritizing peer-reviewed sources with transparent methodologies .
- Sensitivity Testing : Replicate conflicting experiments under standardized conditions to isolate variables (e.g., pH, temperature) affecting toxicity outcomes .
Advanced: What regulatory challenges does 1,4-Dioxane pose, and how can researchers inform policy development?
Methodological Answer:
- Comparative Risk Analysis : Benchmark 1,4-Dioxane against PFAS compounds, focusing on bio-persistence, treatment costs, and regulatory precedents (e.g., EPA’s Draft Risk Evaluation, 2023) .
- Stakeholder Engagement : Submit data to initiatives like the UK REACH RMOA (2022), emphasizing gaps in occupational exposure limits and environmental monitoring .
- Mitigation Strategies : Propose advanced oxidation processes (AOPs) for water treatment and advocate for source reduction in industrial formulations .
Advanced: What are the critical data gaps in understanding 1,4-Dioxane’s pediatric health impacts?
Methodological Answer:
- Biomarker Development : Prioritize studies on urinary metabolites (e.g., β-hydroxyethoxyacetic acid) as exposure indicators, leveraging LC-MS/MS for sensitivity .
- Developtoxicology Models : Use in vitro placental barrier assays to assess transference to breast milk and collaborate with ATSDR/NTP to design longitudinal cohort studies .
- Ethical Frameworks : Address pediatric-specific absorption dynamics and therapeutic interventions through IRB-approved protocols .
Advanced: What analytical methods are recommended for detecting trace 1,4-Dioxane in complex matrices?
Methodological Answer:
- HPLC-MS Integration : Optimize column selection (e.g., C18 reverse-phase) and ionization settings (APCI/ESI) for low-LOQ (1 µg/L) detection in water .
- Sample Preparation : Use solid-phase microextraction (SPME) or purge-and-trap systems to minimize matrix interference in soil and biological samples .
- Interlaboratory Validation : Participate in proficiency testing programs to ensure method reproducibility across regulatory and academic settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
